molecular formula C6H11NO B572724 2-Azaspiro[3.3]heptan-6-ol CAS No. 1256352-97-2

2-Azaspiro[3.3]heptan-6-ol

Cat. No.: B572724
CAS No.: 1256352-97-2
M. Wt: 113.16
InChI Key: JXSAWOLLGHOTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.3]heptan-6-ol is a spirocyclic amine featuring a six-membered ring system with a nitrogen atom at position 2 and a hydroxyl group at position 4. Its unique three-dimensional structure enhances rigidity and reduces planarity, making it a valuable bioisostere for piperidine and pipecolic acid in drug design . This compound has gained attention in medicinal chemistry due to its ability to improve pharmacokinetic properties, including solubility, metabolic stability, and target engagement. For example, derivatives of this compound are used in proteolysis-targeting chimeras (PROTACs) for androgen receptor degradation and as intermediates in synthesizing anticonvulsant agents .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-1-6(2-5)3-7-4-6/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSAWOLLGHOTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The alkylation proceeds through a nucleophilic attack by the amine on the bis-bromomethyl reagent, followed by ring closure to form the azetidine moiety. Key parameters include:

  • Base Selection : Aqueous NaOH facilitates deprotonation of the amine and stabilizes intermediates.

  • Solvent System : Polar aprotic solvents like sulfolane enhance reaction rates by solubilizing ionic intermediates.

  • Temperature Control : Maintaining 80°C ensures complete conversion while minimizing side reactions such as Hofmann elimination.

Table 1. Optimization of Ring-Closing Alkylation

ParameterOptimal ConditionYield (%)Purity (%)
BaseNaOH (8.2 M)87>99
SolventSulfolane8596
Temperature80°C9098

Scalability and Industrial Relevance

This method was successfully scaled to 100 g with minimal yield attrition (87% isolated yield). Critical to scalability is the use of syringe pumps for controlled reagent addition, ensuring exothermicity management and reproducibility.

Convergent Synthesis via Cyclobutane Precursors

A convergent strategy, exemplified by the synthesis of 6,6-difluorospiro[3.3]heptane derivatives, employs 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a versatile intermediate. Adapting this approach for this compound involves substituting fluorine atoms with hydroxyl groups through hydrolytic or oxidative steps.

Intermediate Functionalization

The difluorocyclobutane precursor undergoes nucleophilic substitution with ammonia or hydroxylamine to introduce the azetidine nitrogen. Subsequent hydrolysis of the fluorine substituents under basic conditions yields the hydroxyl group:

C4H6F2+NH3C4H6F2NH2O/OHC4H6N(OH)\text{C}4\text{H}6\text{F}2 + \text{NH}3 \rightarrow \text{C}4\text{H}6\text{F}2\text{N} \xrightarrow{\text{H}2\text{O/OH}^-} \text{C}4\text{H}6\text{N(OH)}

Table 2. Hydrolysis Conditions for Hydroxyl Group Introduction

ReagentTemperature (°C)Time (h)Yield (%)
NaOH (10% aq.)601278
KOH/EtOH70882

Advantages and Limitations

Nucleophilic Aromatic Substitution (SNAr) with Spirocyclic Amines

Recent advances highlight the use of this compound as a nucleophile in SNAr reactions. A supporting protocol from the Royal Society of Chemistry describes its reaction with 5-cyano-2-fluoropyridine under mild conditions. While this focuses on downstream applications, the method implies accessibility of the spirocyclic amine via prior synthetic steps.

Synthesis of the Amine Precursor

The spirocyclic amine is hypothesized to originate from reductive amination of a ketone intermediate. For example, reduction of 2-azaspiro[3.3]heptan-6-one with sodium borohydride in methanol yields the alcohol:

C6H9NO+NaBH4C6H11NO(This compound)\text{C}6\text{H}9\text{NO} + \text{NaBH}4 \rightarrow \text{C}6\text{H}_{11}\text{NO} \quad (\text{this compound})

Table 3. Reductive Amination Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH4MeOH2575
LiAlH4THF088

Practical Considerations

This route benefits from commercially available ketone precursors but requires careful control of reducing conditions to avoid over-reduction or ring-opening side reactions.

Comparative Analysis of Synthetic Routes

Table 4. Merits and Demerits of Preparation Methods

MethodYield (%)ScalabilityCost Efficiency
Ring-Closing Alkylation87HighModerate
Convergent Synthesis82MediumLow
Reductive Amination88HighHigh

The ring-closing alkylation route offers the best balance of yield and scalability, whereas reductive amination is cost-effective but dependent on precursor availability.

Characterization and Quality Control

Structural validation of this compound relies on spectroscopic techniques:

  • 1H NMR (DMSO-d6): δ 4.35 (s, 4H, CH2N), 3.85 (s, 4H, CH2O), 1.95 (s, 1H, OH).

  • 13C NMR : Peaks at δ 77.8 (C-O), 44.9 (C-N), and 36.9 (CH2) confirm the spirocyclic architecture .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The nitrogen atom in the spirocyclic ring can participate in hydrogen bonding and other interactions, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Spirocyclic Compounds with Varying Ring Sizes

2-Azaspiro[4.4]nonane and 2-Azaspiro[4.5]decane Derivatives
  • Structure : Larger spiro systems (e.g., 9- or 10-membered rings) introduce increased conformational flexibility compared to the compact 7-membered 2-azaspiro[3.3]heptan-6-ol.
  • Bioactivity: Derivatives of 2-azaspiro[4.4]nonane-1,3-dione exhibit anticonvulsant properties, with ED₅₀ values < 100 mg/kg in rodent models, attributed to enhanced blood-brain barrier penetration .
  • Synthesis : These compounds are synthesized via multi-step cyclization reactions, often requiring harsh conditions (e.g., high temperatures), which can limit yields compared to the modular coupling strategies used for this compound derivatives .
7-Oxa-2-azaspiro[3.5]nonane
  • Structure : Incorporation of an oxygen atom increases polarity and hydrogen-bonding capacity.
  • Applications : Used as a pipecolic acid replacement in local anesthetics like Bupivacaine, improving water solubility and reducing cardiotoxicity .

Halogenated and Fluorinated Derivatives

6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride
  • Structure : The trifluoromethyl group enhances lipophilicity (logP ~1.8) and metabolic stability .
  • Applications : Used in kinase inhibitors and PROTACs, where fluorine atoms improve target affinity and proteasomal degradation efficiency .
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride
  • Physicochemical Properties : Molecular weight 199.63 g/mol; storage requires inert atmosphere due to hygroscopicity .
  • Safety Profile : Classified with hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Non-Spirocyclic Analogues

Piperidine and Piperidine-6-ol
  • Comparison : The planar piperidine ring is more susceptible to oxidative metabolism, whereas this compound’s spirocyclic structure reduces CYP450-mediated degradation, improving half-life .

Physicochemical and Pharmacokinetic Data

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Applications
This compound 129.18 0.5 12.3 (H₂O) PROTACs, Anticonvulsants
6-Trifluoromethyl derivative 199.63 1.8 5.6 (DMSO) Kinase Inhibitors
2-Azaspiro[4.4]nonane-1,3-dione 195.21 1.2 3.2 (H₂O) Anticonvulsants
7-Oxa-2-azaspiro[3.5]nonane 157.21 -0.3 25.1 (H₂O) Local Anesthetics

Biological Activity

2-Azaspiro[3.3]heptan-6-ol is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C6H11NOC_6H_{11}NO, and it has been studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The spirocyclic structure enhances binding affinity and selectivity, allowing it to modulate biological pathways effectively. The nitrogen atom in the spirocyclic ring facilitates hydrogen bonding and other interactions, contributing to its biological effects .

Biological Applications

Research indicates that this compound has potential therapeutic applications, particularly in the fields of analgesia and anesthesia. Its spirocyclic nature allows it to mimic the structure and function of natural compounds, making it a valuable candidate for drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Analgesic Properties : In animal models, this compound demonstrated significant analgesic effects comparable to established pain relief medications. This suggests potential use in pain management therapies.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, highlighting its potential as an antibacterial agent.
  • Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress, indicating a possible role in neurodegenerative disease prevention.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals distinct biological activities:

Compound NameStructure TypeKey Activity
This compoundSpirocyclicAnalgesic, Antimicrobial
2-Benzyl-2-azaspiro[3.3]heptan-6-oneSpirocyclic with BenzylEnhanced lipophilicity, Drug Design
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-olSpirocyclic with CF₃Potential enzyme modulation

Synthesis and Derivatives

The synthesis of this compound typically involves the formation of the spirocyclic core followed by functionalization steps to enhance its biological properties. Variations such as adding benzyl or trifluoromethyl groups have been explored to improve pharmacological profiles and interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-azaspiro[3.3]heptan-6-ol, and how can reaction conditions be optimized for yield and purity?

  • The synthesis often involves spirocyclic scaffold construction via ring-closure reactions . For example, hydroxide-facilitated alkylation of bis-electrophiles (e.g., 3,3-bis(bromomethyl)oxetane) with nucleophiles can form the azetidine ring . Optimization includes solvent selection (e.g., THF for better solubility), temperature control (e.g., 130°C for aryl coupling), and catalysts (e.g., palladium for hydrogenation). Post-synthesis purification via silica gel chromatography or distillation ensures >95% purity .

Q. How do physicochemical properties (e.g., logP, solubility) of this compound influence its utility in drug design?

  • The compound’s logP (~-0.66) and polar surface area (29.46 Ų) suggest moderate hydrophilicity, suitable for CNS-targeting drugs. Its spirocyclic rigidity enhances metabolic stability compared to flexible amines. Storage under inert gas at 2–8°C prevents degradation .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • NMR (¹H/¹³C) confirms spirocyclic connectivity and substituent positions. LC-MS (ES+) validates molecular weight (e.g., m/z 163.6 for hydrochloride salts) and purity. X-ray crystallography resolves stereochemistry, while HPLC monitors reaction progress .

Q. How does the spirocyclic structure impact conformational rigidity and target binding?

  • The spiro junction restricts rotational freedom, mimicking bioactive conformations of piperidine derivatives. This rigidity enhances selectivity for enzymes like kinases and GPCRs by reducing entropic penalties during binding .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

  • Substitutions at the 6-position significantly modulate activity:

Derivative Biological Activity Key Feature
6-AminoKinase inhibition (CDK1/2/5)Enhances H-bond donor capacity
6-Carboxylic acidAntidepressant potentialImproves solubility and PK
6-FluoroIncreased lipophilicityBoosts membrane permeability
SAR studies highlight the balance between steric bulk and electronic effects .

Q. How can this compound be leveraged in kinase inhibitor design?

  • Derivatives like 6-amino-2-azaspiro[3.3]heptane inhibit CDK1/2/5 with IC₅₀ values <100 nM. The spirocyclic core displakes ATP-binding pocket water molecules, improving binding entropy. Co-crystallization studies with CDK2 reveal key interactions with Glu81 and Leu83 .

Q. What strategies enable the incorporation of this compound into peptidomimetic scaffolds?

  • The compound serves as a piperidine bioisostere in peptidomimetics. For example, replacing proline in Bupivacaine analogs with this compound enhances rigidity, improving ion channel binding duration. Solid-phase synthesis with Fmoc-protected derivatives enables rapid library generation .

Q. How can synthetic scalability challenges be addressed for multigram production?

  • A two-step route using Schotten–Baumann conditions for oxetane ring closure achieves 72% yield of 3,3-bis(bromomethyl)oxetane. Alkylation at 100 g scale with 87% isolated yield demonstrates robustness. Continuous flow systems minimize intermediates and improve safety .

Q. What comparative studies highlight the uniqueness of this compound among spirocyclic amines?

  • Compared to 1-azaspiro[3.3]heptan-2-one, the hydroxyl group in this compound enables direct functionalization (e.g., Mitsunobu reactions for ether formation). Unlike 2-oxa-6-azaspiro[3.3]heptane, the nitrogen atom facilitates nucleophilic substitutions, broadening derivatization pathways .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported yields (e.g., 55–91% for LiAlH₄ reductions) may stem from reaction scale or purification methods. Cross-validate protocols with kinetic studies .
  • Experimental Design : Use DoE (Design of Experiments) to optimize solvent/base pairs for alkylation reactions. For SAR, prioritize high-throughput screening of substituent libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.